REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.Cl.[NH2:14][OH:15].CC([O-])=O.[Na+]>CCO.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=[N:14][OH:15])[CH2:6][CH2:5]2 |f:1.2,3.4|
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Name
|
|
Quantity
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5.37 g
|
Type
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reactant
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Smiles
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BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
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2.487 g
|
Type
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reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
|
Details
|
The pad was washed with H2O (2×50 mL) and Et2O (2×50 mL)
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Type
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CUSTOM
|
Details
|
the solids were dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=NO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |